![molecular formula C16H15NO5S2 B2805257 Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477869-13-9](/img/structure/B2805257.png)
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-(methoxycarbonyl)phenylthiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfanyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-pyrrolecarboxylate: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyrrole rings. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
methyl 3-[[2-(2-methoxycarbonylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTVFUDEMYMWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
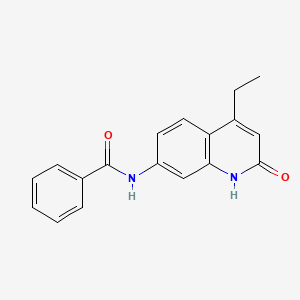
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)
![1-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)
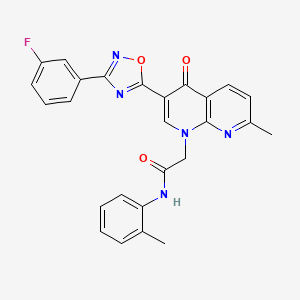
![2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)
![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)
![ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)
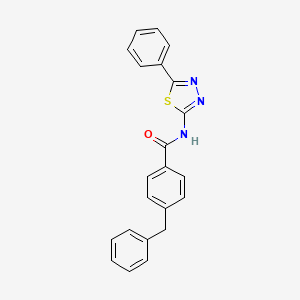
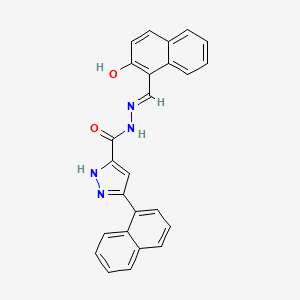
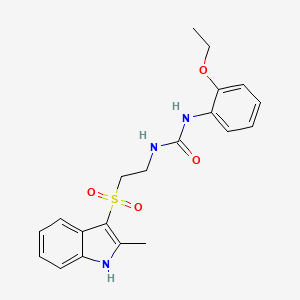
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
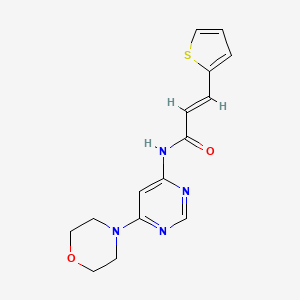
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
